molecular formula C10H10O4 B1665426 (S)-2-Acetoxy-2-phenylacetic Acid CAS No. 7322-88-5

(S)-2-Acetoxy-2-phenylacetic Acid

Cat. No. B1665426
CAS RN: 7322-88-5
M. Wt: 194.18 g/mol
InChI Key: OBCUSTCTKLTMBX-VIFPVBQESA-N
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Description

Acetylmandelic acid, (+)- is a chiral derivatizing agent for NMR determination of enantiomeric purity of α-deuterated carboxylic acids, alcohols, and amines.

Scientific Research Applications

  • Biological Activity and Metabolite Production :

    • Phenylacetic Acid Derivatives : Curvularia lunata, a fungus, produces phenylacetic acid derivatives such as methyl 2-acetyl-3,5-dihydroxyphenylacetate, which lack antimicrobial and antioxidant activity. However, another compound produced, 4-epiradicinol, shows inhibitory effects against various bacteria like Escherichia coli and Staphylococcus aureus (Varma et al., 2006).
  • Synthesis and Chemical Properties :

    • Oxidation and Acetylation Processes : Acetobacter aceti has been used for the oxidation of 2-phenyl-1-ethanol, resulting in high yields of phenylacetic acid in certain conditions. This demonstrates the potential for microbial production of phenylacetic acid and related compounds (Gandolfi et al., 2004).
    • Hydrazide-Hydrazones Synthesis : Hydrazide-hydrazones of phenylacetic acid have been synthesized, showing high bactericidal activity against Gram-positive bacteria, indicating their potential as antimicrobial agents (Popiołek & Biernasiuk, 2016).
  • Pharmaceutical Applications :

    • Enzyme Inhibition : Novel benzoyl benzoic acids and phenylacetic acids have been synthesized, exhibiting potent inhibition of human steroid 5alpha-reductase, indicating potential pharmaceutical applications (Salem et al., 2006).
  • Chemical Reactions and Mechanisms :

    • C-H Acetoxylation : A method has been developed for ortho-C-H acetoxylation of hydrocinnamic and phenylacetic acids using a native carboxyl group, showcasing its applicability in synthetic chemistry (Wang et al., 2022).
  • Metabolic Studies :

    • Metabolic Degradation : Cell-free extracts of a vibrio grown with phenylacetic
    acid as the sole carbon source have shown the production of acetoacetic acid from the degradation of homogentisic acid, offering insights into metabolic pathways involving phenylacetic acid derivatives .
  • Chemical Conversion Studies :

    • Conversion into Cyclooxygenase Inhibitors : Aceclofenac, a non-steroidal anti-inflammatory drug related to phenylacetic acid, has been shown to block prostaglandin E2 production after being converted into cyclooxygenase inhibitors in human cells, demonstrating its pharmacological potential (Yamazaki et al., 1997).
  • Growth Regulation in Plants :

    • Plant Growth Regulation : Studies have indicated that certain phenylacetic acid compounds, due to their molecular shape and electron distribution, exhibit growth-regulating activities in plants, providing insights into the use of these compounds in agriculture (Brian, 1960).
  • Pharmaceutical Metabolite Analysis :

    • Metabolite Analysis in Human Plasma : A method for analyzing aceclofenac and its metabolites in human plasma using high-performance liquid chromatography has been developed, aiding in the pharmacokinetic study of drugs related to phenylacetic acid (Hinz et al., 2003).
  • Hematopoietic Applications :

    • Induction of Erythroid Differentiation : Phenylacetate has been shown to induce erythroid differentiation and fetal hemoglobin production in human leukemic cells, suggesting its therapeutic potential for certain blood disorders (Samid et al., 1992).
  • Structure-Activity Relationship Studies :

    • Influence of Ring Substituents : A study on the influence of various substituents on the plant growth-regulating activity of phenylacetic acid revealed that molecular shape significantly affects their activity, providing valuable insights into the design of more effective plant growth regulators (Chamberlain & Wain, 1971).

Mechanism of Action

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These could be receptors, ion channels, or enzymes involved in metabolic pathways . The role of these targets is to mediate the effects of the compound, leading to changes in cellular function or metabolism.

Mode of Action

The mode of action of a compound refers to how it interacts with its targets to exert its effects. This could involve binding to a receptor to activate or inhibit it, or interacting with an enzyme to alter its activity . The resulting changes could affect various cellular processes, leading to the observed effects of the compound.

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur in a cell, often catalyzed by enzymes. A compound can affect these pathways by interacting with one or more enzymes involved, either enhancing or inhibiting their activity . The downstream effects could include changes in the production of certain metabolites, alterations in energy metabolism, or modifications to signal transduction pathways.

Pharmacokinetics

Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound . The ADME properties (Absorption, Distribution, Metabolism, Excretion) of a compound can greatly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of a compound’s action is the observable effect it has on the body or a cell. This could include changes in cellular function, alterations in physiological parameters, or modifications to the course of a disease or condition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. These can include factors such as temperature, light, and humidity . For example, certain compounds may be more stable and effective at specific temperatures or pH levels, and light or humidity could affect the degradation rate of a compound .

properties

IUPAC Name

(2S)-2-acetyloxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-9(10(12)13)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCUSTCTKLTMBX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872032
Record name (+)-Acetylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7322-88-5
Record name Acetylmandelic acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322885
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Acetylmandelic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-O-Acetyl-L-mandelic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLMANDELIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N6KT18K98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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